Adenosine, 2'-deoxy-N-ethyl-
Overview
Description
Adenosine, 2’-deoxy-N-ethyl- is a modified nucleoside analog Nucleosides are fundamental building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-ethyl- typically involves the modification of the sugar backbone of nucleosides. One common approach is to start with a nucleoside possessing a 2’-deoxyribose core and introduce the N-ethyl group through a series of chemical reactions. The key steps often include protection of functional groups, selective deoxygenation, and subsequent alkylation to introduce the N-ethyl group .
Industrial Production Methods
Industrial production of nucleoside analogs, including Adenosine, 2’-deoxy-N-ethyl-, often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of nucleoside derivatives by using automated synthesizers and protecting group strategies to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-deoxy-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nucleoside’s structure, affecting its stability and reactivity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups to the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the nucleoside .
Scientific Research Applications
Adenosine, 2’-deoxy-N-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Adenosine, 2’-deoxy-N-ethyl- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to chain termination or the formation of defective nucleic acids, ultimately inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural features but lacking the N-ethyl modification.
2’-Deoxy-N-methyladenosine: Another modified nucleoside with a methyl group instead of an ethyl group.
2’-Deoxy-N-ethylguanosine: A similar compound with the N-ethyl modification on guanosine instead of adenosine.
Uniqueness
Adenosine, 2’-deoxy-N-ethyl- is unique due to its specific N-ethyl modification, which can enhance its stability and alter its biological activity compared to other nucleoside analogs. This modification can also affect its interaction with enzymes and nucleic acids, making it a valuable tool in therapeutic research .
Properties
IUPAC Name |
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8+,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVOWIRRIYQYQX-DJLDLDEBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136050-93-6 | |
Record name | Adenosine, 2'-deoxy-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136050936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ADENOSINE, 2'-DEOXY-N-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250H7VP74Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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